Cas no 184434-24-0 (3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid)

3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid
- AKOS018388667
- 184434-24-0
- EN300-1829724
- SCHEMBL13203796
- 1H-Indole-3-propanoic acid, β,β,1-trimethyl-
-
- Inchi: 1S/C14H17NO2/c1-14(2,8-13(16)17)11-9-15(3)12-7-5-4-6-10(11)12/h4-7,9H,8H2,1-3H3,(H,16,17)
- InChI Key: OIOWKQLTKUTLBG-UHFFFAOYSA-N
- SMILES: OC(CC(C)(C)C1=CN(C)C2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 231.125928785g/mol
- Monoisotopic Mass: 231.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.2Ų
- XLogP3: 2.6
Experimental Properties
- Density: 1.10±0.1 g/cm3(Predicted)
- Melting Point: 139-140 °C
- Boiling Point: 402.8±20.0 °C(Predicted)
- pka: 4.65±0.10(Predicted)
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1829724-2.5g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1829724-5g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1829724-1.0g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 1g |
$1599.0 | 2023-06-02 | ||
Enamine | EN300-1829724-0.25g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1829724-10.0g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 10g |
$6882.0 | 2023-06-02 | ||
Enamine | EN300-1829724-0.1g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 0.1g |
$553.0 | 2023-09-19 | ||
Enamine | EN300-1829724-10g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 10g |
$2701.0 | 2023-09-19 | ||
Enamine | EN300-1829724-0.05g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1829724-0.5g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1829724-5.0g |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid |
184434-24-0 | 5g |
$4641.0 | 2023-06-02 |
3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid Related Literature
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid
Introduction to 3-Methyl-3-(1-methyl-1H-indol-3-yl)butanoic Acid (CAS No. 184434-24-0)
3-Methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid, also known by its CAS number 184434-24-0, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and has shown promising biological activities, particularly in the context of neurodegenerative diseases and cancer. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis, biological properties, and potential applications of 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid.
Chemical Structure and Synthesis
The molecular formula of 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid is C15H19NO2, with a molecular weight of approximately 257.32 g/mol. The compound features a central indole ring, which is a common structural motif in many biologically active molecules. The presence of the methyl group at the 1-position of the indole ring and the butanoic acid moiety attached to the 3-position of the indole ring contributes to its unique chemical properties.
The synthesis of 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid can be achieved through various routes, including the condensation of 1-methylindole with an appropriate ketone followed by carboxylation. Recent advancements in synthetic methodologies have led to more efficient and scalable processes, making it easier to produce this compound in larger quantities for research and development purposes.
Biological Properties
3-Methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid has been extensively studied for its biological activities, particularly its potential as a therapeutic agent. One of the most notable properties of this compound is its ability to modulate various signaling pathways involved in neurodegenerative diseases. Research has shown that it can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This property makes it a promising candidate for developing new treatments for neurodegenerative disorders.
In addition to its neuroprotective effects, 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid has also demonstrated anti-inflammatory and antioxidant activities. These properties are crucial in mitigating the inflammatory responses associated with various diseases, including Parkinson's disease and multiple sclerosis. The compound's ability to reduce oxidative stress further enhances its therapeutic potential.
Cancer Research
The anti-cancer properties of 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid have also been explored in recent studies. Research has shown that it can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. This makes it a potential candidate for developing new anti-cancer drugs, especially for treating solid tumors such as breast cancer and colon cancer.
In preclinical studies, 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid has shown promising results in inhibiting tumor growth and metastasis. Its ability to target multiple signaling pathways simultaneously suggests that it could be used as part of combination therapies to enhance treatment efficacy.
Clinical Trials and Future Prospects
The promising preclinical data on 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid have led to increased interest in advancing this compound into clinical trials. Several Phase I and II trials are currently underway to evaluate its safety and efficacy in human subjects. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
The future prospects for 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid are bright, given its diverse biological activities and potential applications. Further research is needed to optimize its formulation and delivery methods, as well as to explore its synergistic effects with other therapeutic agents.
Safety Considerations
Safety is a critical aspect of any drug development process. Preclinical studies have shown that 3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid has a favorable safety profile, with low toxicity levels observed in animal models. However, ongoing clinical trials will provide more comprehensive data on its safety and tolerability in humans.
To ensure safe use, researchers recommend conducting thorough toxicological assessments and monitoring patients closely during clinical trials. Additionally, understanding the pharmacokinetics and pharmacodynamics of this compound will be essential for optimizing its therapeutic use.
Conclusion
3-Methyl-3-(1-methyl-1H-indol-3-y l)butanoic acid (CAS No. 184434 -24 -0) strong >is a multifaceted compound with significant potential in the treatment of neurodegenerative diseases, inflammation-related disorders, and cancer. Its unique chemical structure and diverse biological activities make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike. As ongoing clinical trials continue to provide valuable insights into its safety and efficacy, the future looks promising for this intriguing molecule. p > article > < / response >
184434-24-0 (3-methyl-3-(1-methyl-1H-indol-3-yl)butanoic acid) Related Products
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)



